1,2-DIDEOXY-D-RIBOFURANOSE

描述

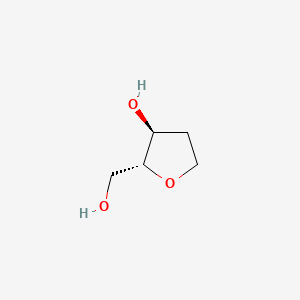

1,2-Dideoxy-D-ribofuranose: is a deoxyribonucleoside analog that lacks the hydroxyl groups at the 1 and 2 positions of the ribose ring.

准备方法

Synthetic Routes and Reaction Conditions

1,2-Dideoxy-D-ribofuranose can be synthesized through the elimination of the nucleobase from thymidine. The process involves converting thymidine to an abasic deoxyribonucleoside via a series of chemical reactions . The synthetic route typically includes the following steps:

Protection of hydroxyl groups: Selective protection of the hydroxyl groups on the ribose ring to prevent unwanted side reactions.

Elimination of the nucleobase: Removal of the nucleobase from thymidine to yield the abasic sugar.

Deprotection: Removal of the protective groups to obtain the final product.

Industrial Production Methods

The use of automated solid-phase synthesis techniques can facilitate the production of oligonucleotides containing this compound .

化学反应分析

Types of Reactions

1,2-Dideoxy-D-ribofuranose undergoes various chemical reactions, including:

Substitution reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms at the 1 and 2 positions.

Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Methanesulfonyl chloride: Used for the activation of hydroxyl groups.

Lithium reagents: Utilized in the formation of carbon-carbon bonds.

Phosphoramidite derivatives: Employed in the solid-phase synthesis of oligonucleotides

Major Products Formed

The major products formed from the reactions involving this compound include various modified nucleosides and oligonucleotides, which are used in the study of nucleic acid interactions and the development of therapeutic agents .

科学研究应用

1,2-Dideoxy-D-ribofuranose has several scientific research applications, including:

Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and stability.

Biology: Incorporated into small interfering RNAs (siRNAs) to investigate RNAi mechanisms and gene silencing.

Industry: Utilized in the production of nucleic acid-based diagnostic tools and therapeutic agents

作用机制

The mechanism of action of 1,2-dideoxy-D-ribofuranose involves its incorporation into oligonucleotides, where it acts as an abasic site. This modification can disrupt the normal base-pairing interactions, leading to altered nucleic acid structures and functions. In RNAi studies, the presence of this compound at the 3’-overhang regions of siRNAs can reduce their knockdown effect, providing insights into the role of the 3’-end in RNAi activity .

相似化合物的比较

Similar Compounds

2-Deoxy-D-ribofuranose: A deoxyribonucleoside analog lacking the hydroxyl group at the 2 position.

2,2-Difluoro-D-ribofuranose: A modified ribose with fluorine atoms replacing the hydrogen atoms at the 2 position.

1,2-Dideoxy-1-(3-pyridyl)-D-ribofuranose: A derivative with a pyridyl group at the 1 position

Uniqueness

1,2-Dideoxy-D-ribofuranose is unique due to its lack of hydroxyl groups at both the 1 and 2 positions, which significantly alters its chemical properties and interactions with nucleic acids. This makes it a valuable tool for studying nucleic acid chemistry and developing therapeutic agents that target specific genetic sequences .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1,2-dideoxy-D-ribofuranose, and what are their key methodological considerations?

The primary synthesis involves eliminating the nucleobase from thymidine, followed by conversion to a phosphoramidite derivative for solid-phase oligonucleotide assembly. Critical steps include protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl protection) and coupling efficiency optimization during phosphoramidite chemistry . Earlier methods relied on chemical modifications of ribose derivatives but faced challenges in yield and scalability .

Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming its purity?

Key techniques include nuclear magnetic resonance (NMR) for stereochemical confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment. Temperature-controlled studies (e.g., 20–90°C at 0.4°C/min) are critical for evaluating thermal stability during analysis .

Q. What role does this compound play in oligonucleotide synthesis, particularly in studying abasic sites?

This compound serves as an abasic site analog in DNA/RNA, enabling studies on base excision repair, oxidative damage, and backbone flexibility. Its incorporation via phosphoramidite chemistry allows precise placement in oligonucleotides to probe solvent accessibility and sequence-dependent oxidation .

Advanced Research Questions

Q. How can researchers address contradictions in reported stability data of this compound under varying experimental conditions?

Contradictions often arise from solvent polarity, temperature gradients, or protecting group interactions. Systematic replication under controlled conditions (e.g., solvent polarity indices, buffered systems) and multi-technique validation (e.g., calorimetry paired with NMR) are recommended .

Q. What strategies optimize the incorporation efficiency of this compound into oligonucleotides, especially regarding protecting groups and coupling conditions?

Optimizing tert-butyldimethylsilyl (TBDMS) protection of the 3′-OH group improves coupling yields (>95%) in phosphoramidite synthesis. Pre-activation with 5-ethylthio-1H-tetrazole (ETT) and extended coupling times (180 s) enhance efficiency in solid-phase synthesis .

Q. How does solvent exposure influence the reactivity of oligonucleotides containing this compound residues, and what methodological controls are necessary?

Solvent polarity alters the accessibility of abasic sites to oxidative agents. For example, aqueous environments increase hydrogen bonding interactions, while aprotic solvents exacerbate backbone rigidity. Controls include temperature ramping (0.4°C/min) and solvent polarity-matched reference strands .

Q. What mechanistic insights have been gained from using this compound in studying DNA repair or oxidative damage?

This analog reveals that abasic sites act as "molecular hinges," facilitating localized strand flexibility that impacts repair enzyme binding. Oxidation studies show sequence-dependent reactivity, with pyrimidine-rich regions exhibiting higher susceptibility to damage .

Q. Data Analysis and Contradiction Management

Q. How should researchers handle empirical contradictions in studies involving this compound?

Apply constructive falsification frameworks to test hypotheses against empirical data. For example, cross-validate oxidation results using independent techniques (e.g., gel electrophoresis and MS) and contextualize findings within mechanistic models of backbone dynamics .

Note on Sources :

属性

IUPAC Name |

(2R,3S)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-3-5-4(7)1-2-8-5/h4-7H,1-3H2/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMOSDAEGJTOIQ-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]([C@H]1O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20919665 | |

| Record name | 1,4-Anhydro-2-deoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91121-19-6, 91547-59-0 | |

| Record name | 1,2-Dideoxyribose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091121196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dideoxyribofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091547590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Anhydro-2-deoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。